
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate (TBAT) is a compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. TBAT is a fluorinated derivative of the amino acid isoleucine and is widely used as a building block in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is also used as a precursor for the synthesis of fluorinated amino acids, which have potential applications in drug discovery and development.
Mecanismo De Acción
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is known to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes. Inhibition of DPP-4 by Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate leads to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on DPP-4, Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate has been shown to have anti-inflammatory and antioxidant properties. It also has potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its high purity and yield, which makes it an ideal building block for the synthesis of various compounds. Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate research. One area of focus is the development of new synthetic routes for Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate and its derivatives. Another area of interest is the investigation of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate's potential applications in drug discovery and development, particularly in the treatment of type 2 diabetes and cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate and its derivatives.
Métodos De Síntesis
Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate with an appropriate reagent such as sodium hydride or lithium diisopropylamide. The reaction yields Tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate as a white crystalline solid with high purity and yield.
Propiedades
IUPAC Name |
tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-5-8(13,9(10,11)12)6(14)15-7(2,3)4/h1H,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGEVJQUNOUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#C)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)

![4-Methoxy-1-methyl-5-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carbonyl)pyridin-2-one](/img/structure/B2739625.png)
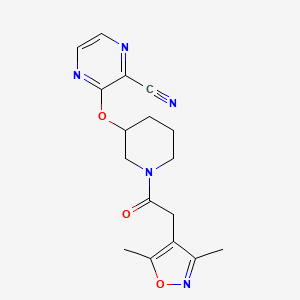
![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)
![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)
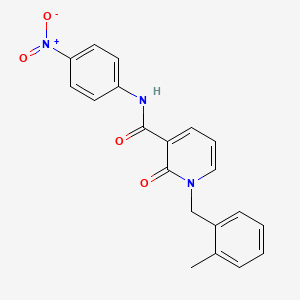
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)
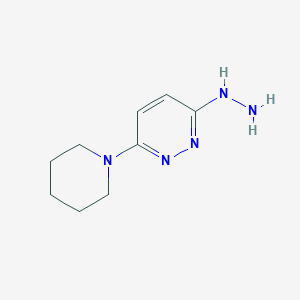
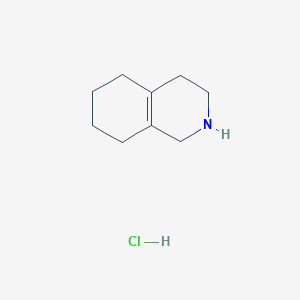
![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)
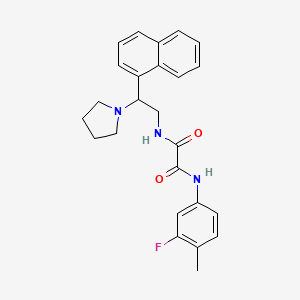
![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)